N-(2,5-difluorophenyl)-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2,5-difluorophenyl)-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a sulfonamide-pyrimidine hybrid compound characterized by:
- Core structure: A dihydropyrimidinone ring substituted with a sulfonyl group at position 5 and a sulfanyl-acetamide moiety at position 2.
- Functional groups:
- 4-Ethoxybenzenesulfonyl group (electron-donating ethoxy substituent at the para position).
- N-(2,5-difluorophenyl) acetamide (fluorine atoms at ortho and meta positions on the phenyl ring).
- Molecular formula: Based on structural analogs, the molecular weight is estimated to be ~477.5 g/mol .
This compound’s structural complexity enables diverse interactions with biological targets, particularly enzymes involved in microbial or cancer pathways. Its ethoxy group enhances solubility compared to non-polar substituents, while fluorine atoms on the phenyl ring may improve metabolic stability .
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O5S2/c1-2-30-13-4-6-14(7-5-13)32(28,29)17-10-23-20(25-19(17)27)31-11-18(26)24-16-9-12(21)3-8-15(16)22/h3-10H,2,11H2,1H3,(H,24,26)(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEZHFRLUXMEFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and their implications:
Key Findings from Comparative Studies
Substituent Effects on Bioactivity :
- The 4-ethoxy group in the target compound likely improves water solubility compared to hydrophobic ethyl or chloro substituents, facilitating better bioavailability .
- Fluorine atoms on the acetamide’s phenyl ring (as in the target compound and ’s analog) are associated with enhanced metabolic stability and binding affinity to hydrophobic enzyme pockets .
Sulfonyl Group Position and Reactivity :
- Para-substituted sulfonyl groups (e.g., 4-ethoxy, 4-chloro) generally exhibit stronger electron-withdrawing effects than meta-substituted analogs, influencing the pyrimidine ring’s electrophilicity and interaction with nucleophilic residues in target enzymes .
Biological Activity Trends :
- Chlorine-substituted analogs () demonstrate marked antimicrobial and anticancer activity, likely due to increased electrophilicity enhancing covalent interactions with microbial/cancer cell components .
- Ethoxy-substituted compounds (e.g., target compound) may prioritize enzyme inhibition over broad-spectrum cytotoxicity, as seen in related sulfonamide drugs .
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